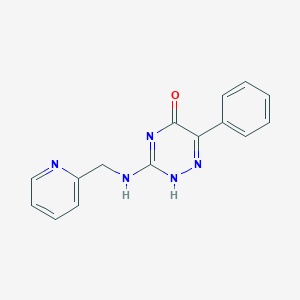![molecular formula C18H18N4O3 B7850667 3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850667.png)
3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand. This involves the use of large-scale reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. The production process is monitored and controlled to maintain the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and analogs of the original compound.
Applications De Recherche Scientifique
3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to changes in cellular processes and physiological responses. The detailed mechanism of action is studied to understand its potential therapeutic applications and side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties. This makes it suitable for particular applications and distinguishes it from other compounds.
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and applications
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-14-7-9-15(10-8-14)25-12-11-19-18-20-17(23)16(21-22-18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,19,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXBLUOMAXAYBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCNC2=NC(=O)C(=NN2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850588.png)
![2-[(4-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850590.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850591.png)
![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850600.png)
![2-[(4-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850608.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850615.png)
![2-[(2-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850623.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7850626.png)


![3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850657.png)
![3-[(4-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850661.png)


